molecular formula C32H36O8 B11610662 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11610662
M. Wt: 548.6 g/mol
InChI Key: JQDOZUGRIBGODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate is a complex organic compound that features a unique structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aromatic aldehyde reacts with an active methylene compound like dimedone (5,5-dimethylcyclohexan-1,3-dione) in the presence of a catalyst such as zinc chloride . The reaction is carried out in an environmentally benign water medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-methoxyphenyl 3-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H36O8

Molecular Weight

548.6 g/mol

IUPAC Name

[4-[bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-2-methoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C32H36O8/c1-31(2)14-21(33)28(22(34)15-31)27(29-23(35)16-32(3,4)17-24(29)36)18-10-11-25(26(13-18)39-6)40-30(37)19-8-7-9-20(12-19)38-5/h7-13,27,33,35H,14-17H2,1-6H3

InChI Key

JQDOZUGRIBGODU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC)C4=C(CC(CC4=O)(C)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.